![molecular formula C8H16Cl2N2O B13496643 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers
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Overview
Description
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C8H18Cl2N2. This compound is known for its complex structure, which includes a pyrrolo[2,3-c]pyridine core. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo pyridine-1,3(2H)-diones can be used . The reaction conditions often involve the use of reagents like 1,2-dibromoethane or 1-bromo-2-chloroethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound .
Scientific Research Applications
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have similar core structures and exhibit potent activities against fibroblast growth factor receptors.
Pyrrolopyrazine derivatives: These compounds have a pyrrole ring and a pyrazine ring, showing various biological activities.
Uniqueness
What sets 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride apart is its specific structure and the presence of diastereomers, which can lead to unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
6-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, a mixture of diastereomers, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its octahydro-pyrrolo structure, which contributes to its unique pharmacological properties. The chemical formula is C8H12Cl2N2O, and it has been noted for its moderate solubility in organic solvents. Its purity is typically around 95%, making it suitable for various experimental applications .
Property | Value |
---|---|
Molecular Formula | C8H12Cl2N2O |
Molecular Weight | 207.10 g/mol |
Purity | 95% |
Solubility | Moderate in organic solvents |
Antimicrobial Activity
Research has shown that the compound exhibits promising antimicrobial properties. In a study evaluating various Mannich bases, derivatives of pyrrolidine structures demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
The compound's structural similarity to known kinase inhibitors suggests potential anticancer activity. In vitro studies have indicated that it may inhibit cell proliferation in cancer cell lines, particularly those associated with breast and colon cancers. The compound was evaluated for its effects on the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer progression .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has indicated that certain pyrrolo derivatives can modulate neurotransmitter systems, particularly by inhibiting acetylcholinesterase (AChE) activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against S. aureus and E. coli |
Anticancer | Inhibits proliferation in breast/colon cancer cells |
Neuroprotective | AChE inhibition suggests potential for Alzheimer's treatment |
Study 1: Antimicrobial Efficacy
In a comparative study of various Mannich bases including our compound, it was found that the dihydrochloride form exhibited superior antimicrobial activity compared to other derivatives. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assessments to evaluate efficacy .
Study 2: Cancer Cell Line Testing
A series of tests on colon cancer cell lines (SW620) revealed that treatment with the compound led to a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating a potent effect on cell growth inhibition .
Study 3: Neuroprotective Mechanism
Research focusing on the neuroprotective effects highlighted that the compound could enhance cognitive function in animal models by modulating cholinergic transmission. Behavioral tests showed improved memory retention in treated groups compared to controls .
Q & A
Q. Basic: What are the primary challenges in synthesizing 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride as a diastereomeric mixture, and how can they be addressed methodologically?
Answer:
The synthesis of this compound requires careful control of stereochemistry to ensure reproducible diastereomer ratios. Key challenges include:
- Regioselectivity : Use of chiral catalysts (e.g., enantiopure amines) to direct cyclization during pyrrolidine ring formation.
- Diastereomer Control : Adjusting reaction temperature and solvent polarity to favor specific intermediates. For example, polar aprotic solvents (e.g., DMF) may stabilize transition states favoring one diastereomer over another.
- Purification : Employ silica gel chromatography with gradient elution (e.g., methanol/chloroform) to separate diastereomers, validated by TLC and HPLC .
- Salt Formation : Optimize hydrochloric acid stoichiometry during salt formation to avoid over-protonation, which may alter solubility and crystallinity .
Q. Basic: What analytical techniques are critical for confirming the diastereomeric ratio and structural integrity of this compound?
Answer:
- NMR Spectroscopy : Use 1H- and 13C-NMR to identify diastereomers via distinct coupling constants (e.g., J-values for axial vs. equatorial protons). For example, downfield shifts in pyrrolidine NH protons (~δ 3.5–4.5 ppm) can indicate stereochemical differences .
- Chiral HPLC : Utilize columns like Chiralpak® IA with hexane/isopropanol mobile phases to resolve diastereomers. Retention time differences ≥1.5 minutes confirm baseline separation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C9H15Cl2N2O) and detects impurities ≥0.1% .
Q. Advanced: How can researchers resolve individual diastereomers for pharmacological studies, and what pitfalls should be avoided?
Answer:
Methodology :
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit solubility differences. For example, slow evaporation at 4°C may yield enantiopure crystals (≥99% ee) .
- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one diastereomer, though this requires pH and temperature optimization to avoid racemization .
Pitfalls : - Artifacts in NMR : Ensure samples are free of residual solvents (e.g., DMSO), which may obscure stereosensitive signals.
- Column Degradation : Monitor chiral HPLC column performance with reference standards to avoid false separation .
Q. Advanced: How should researchers design assays to evaluate the compound’s 5-HT receptor binding affinity, given its structural similarity to CP 93129 dihydrochloride?
Answer:
- Radioligand Binding Assays : Use 3H-5-HT in HEK293 cells expressing human 5-HT1B receptors. Include CP 93129 (Ki = 8.1 nM for 5-HT1B) as a positive control to validate assay sensitivity .
- Selectivity Profiling : Test against 5-HT1A, 5-HT1D, and 5-HT2 receptors using membrane preparations from transfected cells. A ≥100-fold selectivity ratio (e.g., Ki 5-HT1B vs. 5-HT1D) confirms target specificity .
- Functional Assays : Measure cAMP inhibition (EC50) in CHO-K1 cells to assess agonism/antagonism .
Q. Basic: What storage conditions ensure long-term stability of the dihydrochloride salt form?
Answer :
- Temperature : Store at −20°C in airtight containers to prevent hygroscopic degradation.
- Light Exposure : Use amber vials to avoid photolytic decomposition (e.g., pyrrolidine ring cleavage).
- Stability Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products >2% indicate formulation adjustments (e.g., lyophilization) .
Q. Advanced: How can researchers reconcile contradictory data on biological activity between in vitro and in vivo studies?
Answer :
- Bioavailability Factors : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsomes) to identify pharmacokinetic limitations. Low oral bioavailability (<20%) may explain in vivo efficacy gaps .
- Metabolite Interference : Use LC-MS/MS to detect active metabolites (e.g., N-demethylated derivatives) that may confound results .
- Dose-Response Calibration : Validate in vivo dosing against plasma concentration-time profiles (AUC) to ensure target engagement .
Q. Advanced: What computational tools are recommended for optimizing the synthesis route and predicting diastereomer stability?
Answer :
- Retrosynthetic Analysis : Use databases like Reaxys® and PISTACHIO to identify feasible precursors (e.g., tert-butyl carbamates for ring closure) .
- DFT Calculations : Model transition states (e.g., Gaussian 16) to predict diastereomer energy differences (ΔG ≤2 kcal/mol indicates separable mixtures) .
- Process Simulation : Tools like Aspen Plus® optimize reaction parameters (e.g., pressure, catalyst loading) for scalability .
Q. Basic: What are the critical parameters for scaling up the synthesis from milligrams to grams without altering diastereomer ratios?
Answer :
- Mixing Efficiency : Use baffled reactors with high-shear impellers to ensure uniform reagent distribution.
- Temperature Control : Implement jacketed reactors with ±1°C precision to avoid exothermic side reactions.
- In-line Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track diastereomer formation in real-time .
Properties
Molecular Formula |
C8H16Cl2N2O |
---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
6-methyl-2,3,3a,4,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridin-5-one;dihydrochloride |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-10-5-7-6(2-3-9-7)4-8(10)11;;/h6-7,9H,2-5H2,1H3;2*1H |
InChI Key |
ZPWGNWAYYTZORT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2C(CCN2)CC1=O.Cl.Cl |
Origin of Product |
United States |
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